[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester
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Overview
Description
ETHYL 2-(1-BENZYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-CYANOACETATE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-BENZYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-CYANOACETATE typically involves the condensation of ethyl cyanoacetate with an indole derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(1-BENZYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-CYANOACETATE would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
ETHYL 2-(1-BENZYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-CYANOACETATE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-benzyl-2-oxoindol-3-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C20H16N2O3/c1-2-25-20(24)16(12-21)18-15-10-6-7-11-17(15)22(19(18)23)13-14-8-4-3-5-9-14/h3-11H,2,13H2,1H3/b18-16- |
InChI Key |
ILSBZJQRTQRMSR-VLGSPTGOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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